molecular formula C26H29N3O4S B2725421 1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-63-0

1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2725421
CAS No.: 878058-63-0
M. Wt: 479.6
InChI Key: ZZKCNMMZLSUTGQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Sequential Migration of Sulfonyl Groups

Research has demonstrated the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines, using aza-[5 + 2] cycloaddition of indoloazomethine ylides, indicating a method for C-sulfonylated 1,4-diazepine formation under mild conditions (Heo et al., 2020).

Phosphine-Catalyzed Synthesis

A novel phosphine-catalyzed intermolecular cyclization method was reported for constructing benzo[b]azepin-3-ones, which could be transformed into core structures functioning as angiotensin-converting enzyme inhibitors, demonstrating the compound's versatility in synthesizing biologically relevant structures (Zhang et al., 2019).

Photoisomerization Studies

The compound has been implicated in studies of photoisomerization, where 2H,6H-thiin-3-one 1-oxides were transformed into 3H,7H-[1,2]oxathiepin-4-ones under specific conditions, illustrating its reactivity and potential in organic synthesis (Kowalewski & Margaretha, 1993).

Domino Synthesis of Azepino Fused Diindoles

An efficient protocol for synthesizing a novel class of azepino fused diindoles from isatin tethered N-sulfonyl-1,2,3-triazoles and indoles showcases the compound's utility in creating complex and potentially bioactive molecular architectures (Kahar et al., 2020).

Aminoacylation of Indoles and Pyrroles

A method for the aminoacylation of indoles and pyrroles was developed, highlighting a multi-component one-pot cascade reaction that regioselectively creates various bonds, demonstrating the compound's role in synthesizing oxo-tryptamines and oxo-pyrroloethanamines (Alford & Davies, 2014).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one” may also interact with multiple targets in the body.

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one”, it’s difficult to provide a detailed explanation of their mode of action.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . The specific pathways affected by “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one” would depend on their specific targets and mode of action.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole derivatives can vary widely depending on the specific compound . Without specific information on “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one”, it’s difficult to provide a detailed outline of their ADME properties.

Result of action

The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one”, it’s difficult to describe the specific molecular and cellular effects of their action.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c30-25(27-14-7-1-2-8-15-27)18-28-17-24(21-10-4-6-12-23(21)28)34(32,33)19-26(31)29-16-13-20-9-3-5-11-22(20)29/h3-6,9-12,17H,1-2,7-8,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCNMMZLSUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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